molecular formula C20H19NO5 B1393059 ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate CAS No. 100840-55-9

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate

Cat. No. B1393059
M. Wt: 353.4 g/mol
InChI Key: NYWLWFMZJNBGRE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The compound exhibits interesting structural features and potential biological activities.


Synthesis Analysis

The synthesis of this compound involves the reduction of a Schiff base formed between acenaphthenequinone and ethyl-4-aminobenzoate. The reduction process yields the final product, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate .


Molecular Structure Analysis

The compound’s molecular structure consists of a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system connected to a benzene ring via a propoxy group. The dihedral angle between these two ring systems is approximately 75.08° . The compound’s planarity and functional groups contribute to its potential biological activity.

Scientific Research Applications

Acidolysis in Lignin Model Compounds

One scientific research application of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate relates to its role in the acidolysis of lignin model compounds. Yokoyama (2015) discusses the different mechanisms of acidolysis in dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the process. This work underlines the relevance of understanding the reaction pathways and mechanisms involved in lignin breakdown, which is crucial for applications in biofuel production and materials science (T. Yokoyama, 2015).

Antioxidant Capacity Assays

Another application is in the field of antioxidant capacity assays. Ilyasov et al. (2020) delve into the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Their review highlights the specific reactions and bias that might occur when comparing antioxidants, thereby influencing the interpretation and applicability of such assays in various fields, including food science, pharmacology, and environmental monitoring (I. Ilyasov et al., 2020).

Gas Separations using Ionic Liquid Membranes

Scovazzo (2009) addresses the application of ionic liquids in gas separations, focusing on the performance benchmarks for room temperature ionic liquid membranes (SILMs) and the upper limits of their performance. This review is critical for guiding future research in the field of gas separations, an area that is essential for environmental management and industrial processes (P. Scovazzo, 2009).

Neuroprotective and Antioxidant Activities

Cunha et al. (2019) provide a comprehensive review of ethyl ferulate, a phenylpropanoid with notable antioxidant and neuroprotective activities. Their systematic review and technological prospection shed light on the potential uses of ethyl ferulate in the nutraceutical and pharmaceutical industries, highlighting its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative activities. This work underscores the importance of ethyl ferulate in medical and health-related research, paving the way for future applications in disease treatment and health maintenance (F. Cunha et al., 2019).

properties

IUPAC Name

ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLWFMZJNBGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate

Synthesis routes and methods I

Procedure details

To a stirred solution of 22.5 g (0.092 mole) of 4-(3-chloropropoxy)benzoic acid ethyl ester in 150 mL of dimethylformamide was added 17.6 g (0.093 mole) of potassium phthalimide (98%, Aldrich) and the mixture was heated (135° C.) under a nitrogen atmosphere for 8 hr. The solvent was evaporated under reduced pressure to leave a semi-solid residue. The residue was triturated with 100 mL of water and the resulting solid was collected by filtration. The solid was recrystallized from isopropyl alcohol to yield 18.2 g (55%) of title compound as an off-white solid, mp 106°-108° C.
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150 mL
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Yield
55%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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